![molecular formula C9H12N2O4S2 B4759552 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B4759552.png)
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Overview
Description
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase B (AKT) pathway, which is known to play a critical role in the development and progression of cancer.
Mechanism of Action
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII works by inhibiting the activity of the 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide pathway. The 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide pathway is a signaling pathway that regulates various cellular processes, including cell proliferation, survival, and metabolism. 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII binds to the ATP-binding site of 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, preventing its activation and downstream signaling. This leads to decreased cell proliferation and survival, and ultimately, cell death.
Biochemical and Physiological Effects:
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII has been shown to have potent anti-cancer effects in various preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. Additionally, 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII is a potent and specific inhibitor of the 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide pathway, making it a valuable tool for studying the role of this pathway in cancer and other diseases. However, like all chemical compounds, 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII has some limitations in lab experiments. One limitation is its solubility, which can make it difficult to administer in vivo. Additionally, 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII can have off-target effects on other pathways, which can complicate data interpretation.
Future Directions
There are many potential future directions for 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII research. One area of interest is the development of more potent and specific 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitors. Additionally, there is a need for more preclinical studies to determine the optimal dosing and administration of 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII for cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII in cancer patients.
Scientific Research Applications
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII has been extensively studied for its potential use in cancer therapy. The 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide pathway is known to be overactivated in many types of cancer, leading to increased cell proliferation and survival. Inhibiting this pathway can therefore be an effective strategy for cancer treatment. 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c10-9(12)8-7(1-6-16-8)17(13,14)11-2-4-15-5-3-11/h1,6H,2-5H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVIDCPCGLQGFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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